molecular formula C13H15N3OS B1524047 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile CAS No. 1308025-21-9

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Cat. No. B1524047
M. Wt: 261.34 g/mol
InChI Key: BODYCWBRYRWOBR-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom .


Chemical Reactions Analysis

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Scientific Research Applications

Inhibitors of Nitric Oxide Synthase

Compounds related to the benzoxazole family have been studied for their inhibitory effects on nitric oxide synthases (NOS). For instance, derivatives of S-2-amino-5-azolylpentanoic acids, which share structural similarities with benzoxazoles, have shown potent inhibition of various NOS isoforms, highlighting their potential in research focusing on nitric oxide's biological roles and therapeutic targeting Ulhaq et al., 1998.

Fluorescent and Colorimetric pH Probes

Benzoxazole derivatives have been utilized in the design of fluorescent and colorimetric pH probes, demonstrating their utility in monitoring pH variations within biological and chemical systems. Such probes can offer reversible color and fluorescence changes across pH scales, useful for real-time sensing applications in various research fields Diana et al., 2020.

Synthesis of Heterocyclic Compounds

Benzoxazole scaffolds serve as key intermediates in synthesizing heterocyclic compounds, which are essential in medicinal chemistry and drug discovery. Research has shown how starting from benzoxazole-related building blocks, a wide array of molecules, including pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles, can be synthesized, showcasing the versatility of benzoxazoles in organic synthesis Lemaire et al., 2015.

Future Directions

Benzoxazoles have been extensively used in medicinal, pharmaceutical, and industrial areas . The future directions of research could involve exploring new synthetic strategies for benzoxazole derivatives and their applications in various fields .

properties

IUPAC Name

2-amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(15,9-14)7-4-8-18-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYCWBRYRWOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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